3-Acetyl-4-hydroxybenzoic acid
Overview
Description
3-Acetyl-4-hydroxybenzoic acid is an organic compound with the molecular formula C9H8O4. It is a derivative of benzoic acid, characterized by the presence of an acetyl group at the third position and a hydroxyl group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
It is known that hydroxybenzoic acids, a group to which this compound belongs, are involved in various biochemical processes .
Mode of Action
It is synthesized from 4-acetoxybenzoic acid through a reaction process involving aluminum chloride at 145°c . The resulting compound may interact with its targets in a manner similar to other hydroxybenzoic acids .
Biochemical Pathways
It is known that 4-hydroxybenzoic acid, a related compound, serves as a precursor of coenzyme q in prokaryotes and eukaryotes . It’s plausible that 3-Acetyl-4-hydroxybenzoic acid might be involved in similar pathways.
Pharmacokinetics
It’s known that the compound is synthesized from 4-acetoxybenzoic acid . The bioavailability of the compound would depend on factors such as its absorption in the gastrointestinal tract, distribution within the body, metabolism by enzymes, and excretion from the body.
Result of Action
It’s known that hydroxybenzoic acids, a group to which this compound belongs, are involved in various biochemical processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound involves a reaction process at 145°C . Additionally, the compound’s action may be influenced by the pH and temperature of its environment, as well as the presence of other compounds or enzymes.
Biochemical Analysis
Biochemical Properties
It is known that hydroxybenzoic acids, a group to which 3-Acetyl-4-hydroxybenzoic acid belongs, can interact with various enzymes and proteins
Cellular Effects
It is known that hydroxybenzoic acids can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that hydroxybenzoic acids can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetyl-4-hydroxybenzoic acid can be synthesized through the Fries rearrangement of 4-acetoxybenzoic acid. The reaction involves the use of aluminum chloride as a catalyst. The process is carried out at a temperature range of 150-155°C for about one hour, yielding the desired product . Another method involves the reaction of phenol with acetic anhydride in the presence of an acid catalyst such as sulfuric acid. The esterification reaction produces acetylphenol, which is then subjected to acylation under basic conditions to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically follows the same synthetic routes as described above. The process is optimized for large-scale production by controlling reaction conditions such as temperature, pressure, and the concentration of reagents. The product is then purified through crystallization, filtration, and drying to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-4-hydroxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-acetyl-4-ketobenzoic acid or 3-acetyl-4-carboxybenzoic acid.
Reduction: Formation of 3-hydroxy-4-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
3-Acetyl-4-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
3-Acetyl-4-hydroxybenzoic acid can be compared with other similar compounds such as:
4-Hydroxybenzoic acid: Lacks the acetyl group, making it less reactive in certain chemical reactions.
3,4-Dihydroxybenzoic acid: Contains an additional hydroxyl group, which can lead to different reactivity and applications.
3-Acetylbenzoic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.
The presence of both the acetyl and hydroxyl groups in this compound makes it unique and versatile for various applications in research and industry .
Properties
IUPAC Name |
3-acetyl-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBXWXGOFQSROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429373 | |
Record name | 3-acetyl-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16357-40-7 | |
Record name | 3-acetyl-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetyl-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-acetyl-4-hydroxybenzoic acid in the synthesis of flavanone-6-carboxylic acid derivatives?
A: this compound serves as a crucial intermediate in the multi-step synthesis of flavanone-6-carboxylic acid derivatives. [] Starting from 4-hydroxybenzoic acid, it undergoes a series of reactions including esterification, Fries rearrangement, and Claisen-Schmidt condensation to ultimately form the desired flavanone derivatives. []
Q2: Has this compound been found in natural sources?
A: Yes, this compound has been identified as a constituent of Senecio nemorensis. [] This discovery suggests potential biological activity and warrants further investigation into its properties and potential applications.
Q3: Is there structural data available for this compound?
A: Yes, the crystal structure of this compound has been determined and reported. [] This information provides valuable insights into the molecule's three-dimensional conformation and can be used for further studies involving molecular modeling and structure-activity relationship analysis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.